molecular formula C21H19NO6 B2820885 2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850802-19-6

2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2820885
CAS RN: 850802-19-6
M. Wt: 381.384
InChI Key: GJFBMNNYJVDEOU-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a chromeno ring, which is a fused ring system incorporating a benzene ring and a pyran ring. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and chromeno rings, along with the trimethoxyphenyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the trimethoxyphenyl group could potentially increase its lipophilicity, which could influence its solubility and permeability properties .

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . By inhibiting Hsp90, it affects protein folding and degradation . By inhibiting TrxR, it disrupts the cellular redox balance . By inhibiting HLSD1, it affects gene expression . By inhibiting ALK2, it disrupts signal transduction . By inhibiting P-gp, it affects drug resistance . By inhibiting platelet-derived growth factor receptor β, it affects cell growth .

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets . It has also displayed anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, particularly if it has bioactive properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2-methyl-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-22-16(12-9-10-14(25-2)19(27-4)18(12)26-3)15-17(23)11-7-5-6-8-13(11)28-20(15)21(22)24/h5-10,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBMNNYJVDEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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